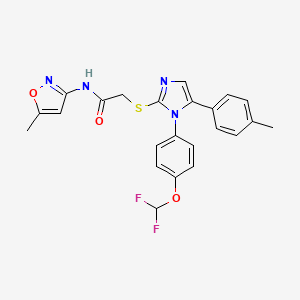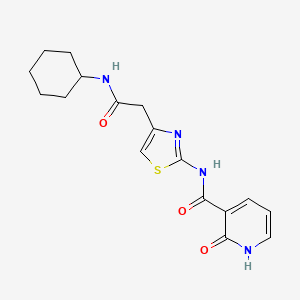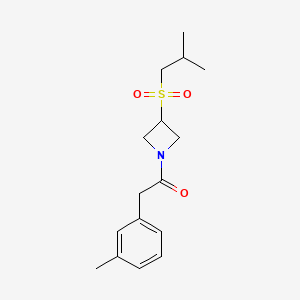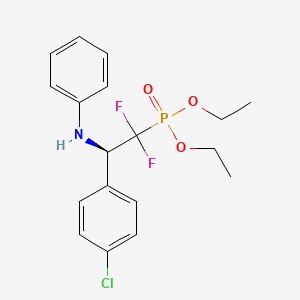![molecular formula C10H10F3N5O B2540255 N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine CAS No. 338417-26-8](/img/structure/B2540255.png)
N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine is a useful research compound. Its molecular formula is C10H10F3N5O and its molecular weight is 273.219. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photopolymerization Enhancements
Research demonstrates the potential application of multivalent atom-containing amines, including N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine, as coinitiators in Type II photoinitiating systems and additives for Type I photoinitiators. This application is particularly relevant in free radical photopolymerization under air, showcasing a significant improvement in polymerization rates and final conversion efficiency due to a bimolecular homolytic substitution (SH2) reaction, efficiently converting peroxyls into new initiating radicals (El-Roz et al., 2010).
Electrophilicity-Nucleophilicity Relations
N,N-Dimethyl-4-aminophenyl cation, related to the subject compound, serves as an electrophilic probe to determine the relative reactivity of nucleophiles. This research aids in understanding electrophilicity-nucleophilicity relations, highlighting the variance in reaction rates with different nucleophiles and suggesting modifications to Mayr's equation to better fit diverse reaction scenarios (Dichiarante et al., 2008).
Novel Syntheses and Potentiometric Analysis
The compound under discussion has facilitated the synthesis of novel 2,4-dihydro-5-[4-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones. These compounds underwent potentiometric titration in nonaqueous solvents, demonstrating the compound's versatility in creating chemically significant derivatives and their analysis (Özil et al., 2010).
Insecticidal Activity Modifications
The modifications of the methylene group in certain derivatives, including those related to this compound, have shown to retain insecticidal efficacy. This research expands the structure-activity relationship (SAR) for designing potent insecticides, underscoring the compound's significance in agricultural chemistry (Samaritoni et al., 1999).
Antimicrobial Agent Synthesis
The creation of 3(5)-substituted 1,2,4-triazol-5(3)-amines through a one-pot reaction demonstrates the potential of this compound derivatives as antimicrobial agents. This synthesis approach adheres to green chemistry principles and showcases the compound's utility in developing new therapeutics with significant antibacterial and antifungal effects (Beyzaei et al., 2019).
Mecanismo De Acción
Target of Action
The primary target of N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules involved in various physiological processes such as inflammation and blood pressure regulation .
Mode of Action
This compound acts as an inhibitor of the sEH enzyme . It binds to the active site of the enzyme, preventing it from metabolizing its substrates. This inhibition is achieved through the formation of additional hydrogen bonds in the active site of the enzyme .
Biochemical Pathways
By inhibiting the sEH enzyme, this compound affects the metabolic pathway of EETs. This leads to an increase in the levels of EETs, which can have various downstream effects depending on the physiological context. For example, increased EET levels can lead to vasodilation, anti-inflammatory effects, and protection of the heart during ischemic events .
Pharmacokinetics
Similar compounds with a trifluoromethoxyphenyl group have been found to have high oral bioavailability and long duration of action . These properties suggest that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The inhibition of the sEH enzyme by this compound results in increased levels of EETs. This can lead to various molecular and cellular effects, including vasodilation, anti-inflammatory effects, and cardioprotection .
Propiedades
IUPAC Name |
N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]tetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O/c1-17(2)9-14-15-16-18(9)7-3-5-8(6-4-7)19-10(11,12)13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOZHKWNTVJHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butylsulfanyl-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540174.png)

![3-chloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2540177.png)
![1-(2-Methylphenyl)-3-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B2540178.png)




![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)



![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)
